1-Ethoxybutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxybutan-1-ol, also known as butyl ethyl ether, is an organic compound with the molecular formula C₆H₁₄O. It is a colorless liquid with a mild, pleasant odor. This compound is used in various industrial applications due to its solvent properties and chemical reactivity .
Vorbereitungsmethoden
1-Ethoxybutan-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of butanol with ethyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound . Industrial production methods often involve the use of catalytic processes to enhance yield and efficiency .
Analyse Chemischer Reaktionen
1-Ethoxybutan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butanoic acid and ethyl acetate under specific conditions.
Reduction: Reduction reactions typically yield butanol and ethanol.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Ethoxybutan-1-ol has several scientific research applications:
Chemistry: It is used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Biology: It is employed in the extraction and purification of biological molecules.
Medicine: It is used in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: It is utilized in the production of coatings, adhesives, and cleaning agents.
Wirkmechanismus
The mechanism of action of 1-ethoxybutan-1-ol involves its interaction with various molecular targets. As a solvent, it can dissolve a wide range of organic compounds, facilitating chemical reactions. Its reactivity is primarily due to the presence of the ethoxy group, which can participate in nucleophilic substitution and other reactions .
Vergleich Mit ähnlichen Verbindungen
1-Ethoxybutan-1-ol can be compared with other similar compounds such as:
Butanol: Similar in structure but lacks the ethoxy group, making it less reactive in certain chemical reactions.
Ethyl acetate: Contains an ester functional group, making it more suitable for specific applications in organic synthesis.
Butyl ethyl ether: Another name for this compound, highlighting its ether functional group.
These comparisons highlight the unique properties of this compound, particularly its reactivity and versatility in various applications.
Eigenschaften
CAS-Nummer |
70808-60-5 |
---|---|
Molekularformel |
C6H14O2 |
Molekulargewicht |
118.17 g/mol |
IUPAC-Name |
1-ethoxybutan-1-ol |
InChI |
InChI=1S/C6H14O2/c1-3-5-6(7)8-4-2/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
HMNZROFMBSUMAB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.